Diisopropyl isopropylphosphonate

Descripción general

Descripción

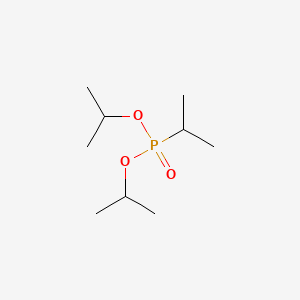

Diisopropyl isopropylphosphonate is an organophosphorus compound with the chemical formula C9H21O3P. It is a colorless, viscous liquid that is soluble in organic solvents such as chloroform and methanol . This compound is used in various chemical reactions and has applications in different fields, including agriculture and pharmaceuticals.

Métodos De Preparación

Diisopropyl isopropylphosphonate can be synthesized through the reaction of phosphorus trichloride with isopropanol. The reaction typically occurs in the presence of a catalyst and involves the following steps :

Reaction with Isopropanol: Phosphorus trichloride reacts with isopropanol to form diisopropyl phosphite. [ \text{PCl}_3 + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{(CH}_3\text{)_2CHO}_2\text{POH} + 2 \text{HCl} + \text{(CH}_3\text{)_2CHCl} ]

Neutralization and Distillation: The crude product is then neutralized and distilled to obtain pure this compound.

Análisis De Reacciones Químicas

Diisopropyl isopropylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution :

Oxidation: In the presence of sodium hypochlorite (NaClO), this compound can be oxidized to form this compound phosphoryl chloride.

Substitution: It can react with primary amines to form phosphonamide intermediates, which are useful in the synthesis of antibiotics such as ertapenem sodium.

Common reagents used in these reactions include sodium hypochlorite for oxidation and primary amines for substitution reactions. The major products formed from these reactions are phosphoryl chloride and phosphonamide intermediates.

Aplicaciones Científicas De Investigación

Diisopropyl isopropylphosphonate has several scientific research applications :

Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, which are important in various chemical reactions.

Biology: It is used in the synthesis of phosphonamide intermediates, which have applications in the development of antibiotics.

Medicine: It is involved in the synthesis of antibiotics such as ertapenem sodium, which is used to treat bacterial infections.

Industry: It is used as an intermediate in the production of pesticides and fungicides.

Mecanismo De Acción

The mechanism of action of diisopropyl isopropylphosphonate involves its interaction with molecular targets and pathways . It acts as a precursor in the synthesis of phosphonamide intermediates, which inhibit bacterial cell wall synthesis. The compound interacts with enzymes involved in the biosynthesis of bacterial cell walls, leading to the inhibition of bacterial growth.

Comparación Con Compuestos Similares

Diisopropyl Methylphosphonate: This compound is used as a precursor to prepare beta-keto phosphonates and acts as an intermediate for Horner-Wadsworth-Emmons olefination of carbonyl compounds.

Diisopropyl Phosphite: This compound is used as an intermediate in the synthesis of organophosphorus compounds and has applications in the production of pesticides and fungicides.

This compound is unique due to its specific applications in the synthesis of antibiotics and its role as an intermediate in various chemical reactions.

Actividad Biológica

Diisopropyl isopropylphosphonate (DIPP) is a phosphonate ester with potential biological activity that warrants detailed exploration. This compound, while not as widely studied as some other phosphonates, has implications in toxicology, pharmacology, and environmental science. This article reviews the biological activity of DIPP, focusing on its toxicity, metabolic pathways, and potential applications.

This compound is characterized by the chemical formula . It can be synthesized through various methods, including the reaction of triisopropyl phosphite with alkyl halides. The synthesis and characterization of similar phosphonates have been documented extensively in the literature, indicating a robust framework for understanding DIPP's properties .

Acute Toxicity

Research indicates that this compound exhibits moderate acute toxicity. In animal studies, the compound has demonstrated lethal effects at high doses. For instance, an LD50 value (the dose lethal to 50% of subjects) of approximately 1,125 mg/kg was reported in male rats . Symptoms observed in intoxicated animals included decreased activity and prostration, which are indicative of central nervous system involvement .

Sub-Chronic and Chronic Effects

Long-term exposure studies have shown that DIPP can affect the hematological system in animals. Specifically, it has been associated with alterations in blood parameters without significant evidence of liver damage at lower exposure levels . However, higher concentrations have been linked to adverse effects on the nervous system and blood cell formation.

Metabolism

Upon entering biological systems, this compound is rapidly metabolized into isopropyl methylphosphonic acid (IMPA), which has been identified as a significant metabolite . This metabolic pathway suggests that DIPP may exert its biological effects through its metabolites rather than the parent compound itself.

In Vitro Studies

In vitro studies using cell lines have indicated that this compound may influence cellular processes such as apoptosis and proliferation. The precise mechanisms remain under investigation; however, preliminary data suggest potential interactions with cellular signaling pathways related to stress responses .

Environmental Impact

DIPP's environmental persistence and potential bioaccumulation raise concerns regarding its ecological impact. Its role as a by-product in the synthesis of nerve agents like sarin highlights its relevance in toxicological assessments related to chemical warfare agents .

Case Studies

Several case studies have illustrated the biological implications of this compound:

- Animal Studies : A study involving Sprague-Dawley rats demonstrated significant mortality rates at doses exceeding 1,000 mg/kg, emphasizing the need for caution in handling this compound .

- Toxicological Assessments : Evaluations conducted by agencies such as ATSDR have classified DIPP as a substance requiring careful monitoring due to its potential health effects on humans and wildlife .

- Pharmacological Research : Investigations into the use of phosphonates in drug delivery systems have highlighted DIPP's potential utility in developing biomimetic materials that interact with biological systems .

Summary Table of Biological Effects

Propiedades

IUPAC Name |

2-[propan-2-yl(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c1-7(2)11-13(10,9(5)6)12-8(3)4/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFSQTGEVLHCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575367 | |

| Record name | Dipropan-2-yl propan-2-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3759-39-5 | |

| Record name | Dipropan-2-yl propan-2-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl isopropylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.